![molecular formula C10H6BrClN2O2 B1439418 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1350443-32-1](/img/structure/B1439418.png)
4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that is commonly used in research laboratories for a variety of applications. It is a versatile compound with a wide range of properties, making it a useful tool for scientists. The compound is a colorless solid that can be synthesized from a variety of starting materials. It has a boiling point of 246-247 °C, a melting point of 142-143 °C, and a molecular weight of 303.5 g/mol. The compound is soluble in water, ethanol, and chloroform, and has a high solubility in dimethyl sulfoxide.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Compounds : 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid is used as a key intermediate in the synthesis of various novel compounds. For instance, Yang Yun-shang (2011) utilized a similar compound, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, as a key intermediate in synthesizing amide compounds, demonstrating its utility in chemical synthesis (Yang Yun-shang, 2011).
Characterization and Crystal Structures : Studies like those conducted by Loh et al. (2013) focus on characterizing the crystal structures of various pyrazole compounds, which is crucial for understanding their chemical behavior and potential applications (Loh et al., 2013).
Biological and Pharmacological Applications
Antimicrobial and Anticancer Properties : Research by Hafez et al. (2016) explores the antimicrobial and anticancer properties of novel pyrazole derivatives synthesized from similar compounds, highlighting the potential medical applications of such derivatives (Hafez et al., 2016).
Potential Agents Against Lung Cancer Cells : Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which showed promise in inhibiting the growth of A549 lung cancer cells, indicating the compound's relevance in cancer research (Zhang et al., 2008).
Material Science and Chemistry Applications
- Optical Nonlinearity and Material Science : Chandrakantha et al. (2013) focused on synthesizing N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which exhibited potential in optical limiting applications, showcasing the relevance of similar compounds in material science (Chandrakantha et al., 2013).
properties
IUPAC Name |
4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O2/c11-7-8(13-14-9(7)10(15)16)5-2-1-3-6(12)4-5/h1-4H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAYBEBCABHUAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701194089 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-5-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701194089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1350443-32-1 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-5-(3-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350443-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-5-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701194089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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